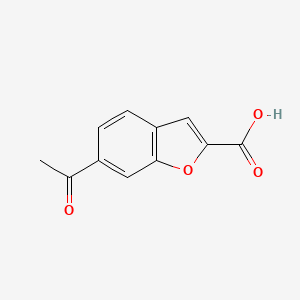

6-Acetylbenzofuran-2-carboxylic acid

Description

Contextualization within Benzofuran (B130515) and Carboxylic Acid Chemistry Research

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a privileged scaffold in drug discovery. nih.gov The benzofuran nucleus is a core component of numerous natural products and synthetic molecules that exhibit a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govnih.gov The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a vast chemical space for the development of new therapeutic agents. nih.gov

The carboxylic acid functional group (–COOH) is one of the most important functionalities in organic chemistry. msu.edulibretexts.orguomustansiriyah.edu.iqschoolwires.net Its acidic nature and ability to participate in a variety of chemical transformations, such as esterification, amidation, and reduction, make it a crucial component in the synthesis of complex molecules. msu.edu In medicinal chemistry, the carboxylic acid group can act as a pharmacophore, engaging in hydrogen bonding interactions with biological targets, or it can be used to modulate the pharmacokinetic properties of a drug candidate.

The combination of the benzofuran scaffold and the carboxylic acid group in 6-Acetylbenzofuran-2-carboxylic acid results in a molecule with inherent potential for diverse applications. The acetyl group at the 6-position further functionalizes the benzene ring, offering an additional site for chemical modification and potentially influencing the electronic properties and biological activity of the entire molecule.

Historical Development of Synthetic Approaches to this compound

While specific literature detailing the historical synthesis of this compound is not extensively documented, its synthesis can be understood through the broader evolution of methods for preparing benzofuran-2-carboxylic acids. One of the earliest and most fundamental methods for the synthesis of this class of compounds is the Perkin rearrangement. nih.gov First reported in 1870, this reaction involves the base-catalyzed ring contraction of a 3-halocoumarin to form a benzofuran-2-carboxylic acid. nih.gov This approach has been a mainstay in the synthesis of various substituted benzofuran-2-carboxylic acids.

More contemporary methods for the construction of the benzofuran-2-carboxylic acid skeleton often involve multi-step sequences starting from substituted phenols or salicylaldehydes. core.ac.uk These methods can include:

Reaction of salicylaldehydes with haloacetates: This is followed by cyclization of the resulting phenoxyacetic acid intermediate. core.ac.uk

Palladium-catalyzed carbonylative cyclization: This method utilizes o-alkynylphenols as starting materials. core.ac.uk

Sonogashira coupling followed by cyclization: This approach has been used for the synthesis of related benzofuran-6-carboxylic acid. google.com

A plausible synthetic route to this compound could involve the use of a suitably substituted starting material, such as 4-acetyl-2-hydroxybenzaldehyde, which would then undergo a series of reactions to build the furan ring and introduce the carboxylic acid at the 2-position. The choice of synthetic strategy would depend on factors such as the availability of starting materials, desired yield, and scalability of the process.

| Synthetic Approach | Description | Key Features |

| Perkin Rearrangement | Base-catalyzed ring contraction of a 3-halocoumarin. nih.gov | Historical significance; general for 3-halocoumarins. |

| From Salicylaldehydes | Reaction with haloacetates followed by cyclization. core.ac.uk | Utilizes readily available starting materials. |

| Carbonylative Cyclization | Palladium-catalyzed reaction of o-alkynylphenols. core.ac.uk | Modern transition-metal catalyzed approach. |

| Sonogashira Coupling | Coupling of an alkyne with a halo-phenol followed by cyclization. google.com | Effective for building complexity. |

Current Research Trajectories and Academic Significance of the Compound and its Derivatives

The academic significance of this compound and its derivatives lies primarily in their potential as building blocks for the synthesis of more complex, biologically active molecules. The presence of three distinct functional groups—the acetyl group, the carboxylic acid, and the benzofuran core—provides multiple handles for chemical modification.

Current research involving similar benzofuran-2-carboxylic acid derivatives is focused on several key areas:

Medicinal Chemistry: Derivatives of benzofuran-2-carboxylic acid are being investigated for a range of therapeutic applications. They have shown promise as anticancer agents, with some studies indicating selective cytotoxicity against human cancer cell lines. core.ac.uk Additionally, amide derivatives have been explored as modulators of H3 receptors and 5-HT receptors, suggesting potential applications in the treatment of neurological and psychiatric disorders. core.ac.uk

Development of Novel Synthetic Methodologies: The synthesis of substituted benzofuran-2-carboxylic acids continues to be an active area of research. Efforts are focused on developing more efficient, atom-economical, and environmentally friendly synthetic routes. nih.gov The use of microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times for the Perkin rearrangement. nih.gov

Materials Science: Benzofuran-containing polymers and small molecules are being explored for their potential applications in organic electronics, such as in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The rigid, planar structure of the benzofuran core can facilitate π-π stacking, which is crucial for charge transport in these materials.

Interdisciplinary Relevance in Contemporary Chemical and Biological Sciences

The interdisciplinary relevance of this compound is evident in its potential to bridge the gap between synthetic chemistry and the biological sciences. The benzofuran scaffold is a well-established pharmacophore, and the introduction of the acetyl and carboxylic acid groups allows for fine-tuning of the molecule's properties to interact with specific biological targets.

For instance, the carboxylic acid moiety can be converted into a variety of esters and amides, which can alter the compound's solubility, cell permeability, and binding affinity for enzymes and receptors. The acetyl group can be a site for further chemical elaboration, allowing for the attachment of other functional groups or the construction of more complex molecular architectures.

The study of molecules like this compound and its derivatives is a prime example of how fundamental research in organic synthesis can lead to the development of new tools and therapeutic agents for the biological sciences. The insights gained from synthesizing and evaluating these compounds can contribute to a deeper understanding of structure-activity relationships and the molecular basis of disease.

Structure

3D Structure

Properties

Molecular Formula |

C11H8O4 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

6-acetyl-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C11H8O4/c1-6(12)7-2-3-8-5-10(11(13)14)15-9(8)4-7/h2-5H,1H3,(H,13,14) |

InChI Key |

DHNVMKHYFMDCPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(O2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Novel Synthetic Routes to 6-Acetylbenzofuran-2-carboxylic Acid

The introduction of an acetyl group at the C-6 position and a carboxylic acid at the C-2 position of the benzofuran (B130515) ring requires carefully designed synthetic strategies. Novel routes often focus on efficiency, selectivity, and sustainability.

Regio- and Stereoselective Synthesis Strategies

Achieving regioselectivity is crucial in the synthesis of polysubstituted benzofurans like this compound. The classical approach to constructing the benzofuran core often involves the cyclization of α-phenoxycarbonyl compounds. However, when both ortho positions on the phenol (B47542) are available, mixtures of regioisomers can be formed. oregonstate.edu

A modern approach to ensure regioselectivity involves a Diels-Alder reaction between 3-hydroxy-2-pyrones and specifically substituted nitroalkenes. oregonstate.edunih.gov This method allows for the programmable and highly regioselective synthesis of substituted phenols which can then be cyclized to form the desired benzofuranone, a precursor to the benzofuran. oregonstate.edu For the synthesis of a 6-substituted benzofuran, the starting phenol would require appropriate substitution to direct the cyclization to the desired position.

Green Chemistry Principles in Synthetic Design

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. humanjournals.com In the context of synthesizing this compound, this can be achieved through several approaches:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts to minimize waste. researchgate.net Zirconium chloride and DABCO (1,4-diazabicyclo[2.2.2]octane) have been used as greener catalysts in the synthesis of benzofuran chalcones and pyrazoles, respectively. researchgate.net

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, often facilitated by microwave irradiation or grinding, significantly reduces solvent waste. researchgate.net

An example of a green approach to acylation, a key step in introducing the acetyl group, involves using an excess of acetic anhydride (B1165640) under solvent-free conditions or using stoichiometric amounts in greener solvents with a catalyst. humanjournals.com

Catalytic Approaches for Benzofuran Ring Formation

Transition metal catalysis is a powerful tool for the formation of the benzofuran ring. acs.org Various metals, including palladium, copper, gold, and ruthenium, have been employed to catalyze the key C-O and C-C bond-forming reactions. acs.orgnih.gov

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for reactions like the Sonogashira coupling of o-halophenols with terminal alkynes, followed by intramolecular cyclization. acs.orgnih.gov For instance, a palladium acetate-catalyzed reaction between an aryl boronic acid and a 2-(2-formylphenoxy)acetonitrile can yield benzoyl-substituted benzofurans. acs.org

Copper-Catalyzed Synthesis: Copper catalysts are often used in conjunction with palladium in Sonogashira couplings or independently for intramolecular C-O bond formation. acs.orgnih.gov

Gold- and Silver-Based Catalysis: Gold-promoted catalysis involving the reaction of alkynyl esters and quinols has been described as a novel approach to forming the benzofuran nucleus. acs.orgnih.gov

The synthesis of a 6-carboxybenzofuran derivative has been reported via a Sonogoshira coupling reaction, although the conditions can be harsh for industrial production. google.com

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂ / bpy | Aryl boronic acid, 2-(2-formylphenoxy)acetonitrile | Benzoyl-substituted benzofuran | acs.org |

| (PPh₃)PdCl₂ / CuI | Terminal alkyne, Iodophenol | Substituted benzofuran | acs.orgnih.gov |

| JohnPhosAuCl / AgNTf₂ | Alkynyl ester, Quinol | Substituted benzofuran | acs.orgnih.gov |

Microwave-Assisted and One-Pot Synthetic Protocols

Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields. nih.govfao.org A key application in this context is the microwave-assisted Perkin rearrangement of 3-halocoumarins to produce benzofuran-2-carboxylic acids. nih.govfao.orgnih.gov This method can reduce reaction times from hours to minutes. nih.gov

Table of Microwave-Assisted Perkin Rearrangement Conditions

| Starting Material | Power (W) | Time (min) | Temperature (°C) | Yield (%) | Reference |

|---|

One-pot syntheses offer advantages in terms of efficiency and sustainability by reducing the number of work-up and purification steps. A facile one-pot procedure has been reported for the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives from the reaction of ethyl 2-chloromethylquinoline-3-carboxylate with substituted salicylaldehydes. nih.govresearchgate.net This process involves an in situ Williamson ether formation, followed by ester hydrolysis and intramolecular cyclization. nih.gov While not a direct synthesis of the target molecule, this illustrates the potential of one-pot strategies for building complex benzofuran-2-carboxylic acids.

Mechanistic Studies of this compound Formation

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new methodologies.

Elucidation of Reaction Pathways and Intermediates

The formation of the benzofuran-2-carboxylic acid moiety via the Perkin rearrangement of a 3-halocoumarin is a well-studied pathway. nih.govwikipedia.org The proposed mechanism involves the following key steps: nih.gov

Base-catalyzed ring fission: The reaction is initiated by the hydroxide-catalyzed opening of the lactone ring of the 3-halocoumarin.

Formation of a dianion: This ring opening results in the formation of a dianion of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.

Intramolecular nucleophilic attack: The phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide.

Cyclization: This attack leads to the formation of the benzofuran ring, yielding the final benzofuran-2-carboxylic acid product. nih.gov

Catalytic cycles for transition metal-mediated benzofuran synthesis have also been proposed. For palladium-catalyzed reactions, the mechanism often involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov For example, in the C-H arylation of benzofurans, a Pd(II)/Pd(IV) cycle is proposed, beginning with the coordination of the palladium catalyst to the substrate, followed by C-H activation to form a palladacycle intermediate. nih.gov

Kinetic and Thermodynamic Analysis of Formation Reactions

The formation of the benzofuran scaffold, a core component of this compound, is often achieved through acid-catalyzed cyclization reactions. wuxiapptec.com Understanding the kinetics and thermodynamics of these reactions is crucial for optimizing reaction conditions and maximizing yields.

Studies on related benzofuran syntheses provide insight into the energetic landscape of these transformations. For instance, in the polyphosphoric acid (PPA) catalyzed cyclization of certain acetal (B89532) precursors, computational analysis has been employed to determine the activation energies for competing reaction pathways that lead to different regioisomers. wuxiapptec.com For one such reaction, the calculated activation energy for cyclization at one potential site was approximately 10.16 kcal/mol, while an alternative site required a lower activation energy of around 9.22 kcal/mol. wuxiapptec.com According to the Arrhenius equation, this difference of 0.94 kcal/mol at a reaction temperature of 110 °C translates to a significant preference for the pathway with the lower activation barrier, resulting in a product ratio of approximately 1:3.44. wuxiapptec.com This highlights how subtle differences in activation energy can dictate the regioselectivity of the cyclization.

Computational Validation of Proposed Mechanisms (e.g., Transition State Analysis)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex mechanisms of benzofuran synthesis. globethesis.com These theoretical studies can validate proposed reaction pathways, identify key intermediates, and analyze the structures of transition states.

For the acid-catalyzed cyclization of acetals to form benzofurans, quantum mechanics (QM) analyses are used to predict regioselectivity. wuxiapptec.com Mechanistic proposals suggest that the substrate is first protonated under acidic conditions, followed by the elimination of a leaving group (like methanol) to form a critical oxonium ion intermediate. wuxiapptec.com The subsequent nucleophilic attack by the phenyl ring dictates the final product. Computational models, such as those evaluating the Highest Occupied Molecular Orbital (HOMO), can be used to assess the most likely site of cyclization. In some cases, considering both the HOMO and HOMO-1 orbitals is necessary, especially when their energy difference is small. By superimposing these orbitals onto the electron density surface of the intermediate, a more accurate prediction of reactivity and regioselectivity can be achieved. wuxiapptec.com

Furthermore, detailed mechanistic studies on transition metal-catalyzed syntheses of benzofuran derivatives have been conducted. globethesis.com For example, the mechanism of palladium-catalyzed C-H activation and cyclization to form hydroxybenzofuran derivatives has been investigated using the M06 functional. These studies propose various possible reaction sequences and identify the most feasible pathway by calculating the energy profiles. Such analyses often involve locating transition states for key steps like concerted metalation-deprotonation (CMD), hydride migration, and reductive elimination. globethesis.com These computational approaches provide a molecular-level understanding that is essential for refining existing synthetic methods and designing new, more efficient routes to complex molecules like this compound.

Derivatization and Functionalization Strategies of this compound

The molecular scaffold of this compound possesses three distinct regions for chemical modification: the carboxylic acid moiety, the acetyl group, and the benzofuran core. This structural complexity allows for a wide range of derivatization and functionalization strategies to generate novel compounds with diverse properties. nih.govnih.gov

Transformations of the Carboxylic Acid Moiety (e.g., esterification, amidation)

The carboxylic acid group at the C-2 position is a versatile handle for derivatization, readily undergoing reactions such as esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, most notably the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol (often used in excess as the solvent) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the alcohol. masterorganicchemistry.com This method is widely applicable for producing a variety of alkyl and aryl esters. For instance, novel ethyl esters of substituted benzofuran-2-carboxylic acids have been synthesized, demonstrating the utility of this transformation. researchgate.net

Amidation: The carboxylic acid can be converted into amides, which are important functional groups in many biologically active molecules. This transformation typically involves activating the carboxylic acid, as the hydroxyl group is a poor leaving group. libretexts.org A common method is the conversion of the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride readily reacts with ammonia (B1221849) or primary/secondary amines to yield the corresponding primary, secondary, or tertiary amides. Another approach involves the use of coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which facilitate amide bond formation directly from the carboxylic acid and an amine. nih.govchemrxiv.org This strategy has been employed to synthesize a variety of benzofuran-2-carboxamides, including N-methyl amides. researchgate.net

Interactive Table: Common Transformations of the Carboxylic Acid Moiety

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | 1. SOCl₂ 2. Amine (e.g., Methylamine) | Amide |

Modifications of the Acetyl Group (e.g., halogenation, reduction, condensation)

The acetyl group at the C-6 position provides another site for functionalization, allowing for modifications that can significantly alter the molecule's properties.

Halogenation: The α-carbon of the acetyl group is susceptible to halogenation under both acidic and basic conditions. libretexts.org Reaction with halogens like bromine (Br₂) can introduce a halogen atom, forming a bromoacetyl derivative. rsc.org This transformation has been documented for related acetylbenzofuran compounds. nih.gov Such reactions are significant as the resulting α-haloketones are valuable synthetic intermediates. The introduction of a halogen can also influence the biological activity of the parent molecule. nih.gov

Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol. This can be achieved using various reducing agents. For a simple reduction, sodium borohydride (B1222165) (NaBH₄) is often effective. Biocatalytic methods, such as using enzymes present in shredded carrots (Daucus carota), have been shown to enantioselectively reduce similar benzofuran-2-yl methyl ketones to yield optically pure alcohols. This highlights a green chemistry approach to modifying the acetyl group.

Condensation: The acetyl group can participate in condensation reactions, which are crucial for building larger molecular architectures. libretexts.org For example, in a Claisen-Schmidt condensation, the acetyl group can react with an aldehyde in the presence of a base (like potassium carbonate) to form a chalcone (B49325) derivative. scienceopen.comlibretexts.org Chalcones are an important class of compounds with diverse biological activities. This reaction demonstrates how the acetyl group can serve as a precursor for synthesizing more complex hybrid molecules. scienceopen.com

Electrophilic and Nucleophilic Substitutions on the Benzofuran Core

The aromatic benzofuran ring system can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the fused furan (B31954) ring and the existing substituents.

Electrophilic Aromatic Substitution: The benzofuran ring is generally reactive towards electrophiles. Theoretical studies and experimental results on benzofuran itself show that electrophilic attack preferentially occurs at the C-2 or C-3 position of the furan ring. echemi.comstackexchange.comyoutube.com The stability of the resulting sigma complex intermediate determines the regioselectivity. Attack at the C-2 position leads to a stabilized intermediate where the positive charge can be delocalized into the benzene (B151609) ring. echemi.comstackexchange.com In this compound, the C-2 position is already substituted. Therefore, electrophilic attack would likely be directed to other positions on the heterocyclic or benzene rings, influenced by the directing effects of the acetyl and carboxylic acid groups.

Nucleophilic Substitution: While less common than electrophilic substitution on electron-rich aromatic systems, nucleophilic substitutions can occur on the benzofuran core, particularly when activated by electron-withdrawing groups or through transition-metal catalysis. researchgate.netnih.govacs.org Palladium-catalyzed reactions, for example, have been developed for the functionalization of benzofurans via nucleophilic substitution pathways. researchgate.net The presence of the acetyl and carboxylic acid groups, both of which are electron-withdrawing, would deactivate the benzene ring towards electrophilic attack but could potentially facilitate nucleophilic aromatic substitution under specific conditions.

Multi-Component Reactions Incorporating this compound

While specific examples of multi-component reactions (MCRs) starting directly with this compound are not prominently featured in the literature, its derivatives are valuable substrates in modular synthetic strategies that resemble multi-component approaches. For instance, benzofuran-2-carboxylic acid can be incorporated into a multi-step sequence to generate diverse libraries of complex molecules. nih.gov One such strategy involves an initial amidation, followed by a directed C-H arylation, and a final transamidation. nih.gov This sequence allows for the introduction of three different points of diversity in a highly efficient manner, starting from the basic benzofuran-2-carboxylic acid scaffold. Such modular approaches are powerful for generating structurally diverse collections of benzofuran derivatives for applications in drug discovery and materials science. nih.govchemrxiv.org

Chemical Reactivity and Advanced Reaction Pathways

Cycloaddition Reactions and Pericyclic Processes Involving the Benzofuran (B130515) System

Pericyclic reactions, particularly cycloadditions, provide a powerful method for constructing complex cyclic systems. The benzofuran nucleus can participate in such reactions, although its reactivity is influenced by the aromaticity of the fused benzene (B151609) ring and the nature of its substituents. tandfonline.com

Diels-Alder Reactions: The furan (B31954) moiety of the benzofuran system can act as a diene in a [4+2] cycloaddition, or the C2-C3 double bond can act as a dienophile. masterorganicchemistry.com In 6-acetylbenzofuran-2-carboxylic acid, the strong electron-withdrawing effects of the acetyl and carboxylic acid groups deactivate the furan ring, making it a poor diene. nih.gov Conversely, these same groups enhance the electrophilicity of the C2-C3 double bond, making it a more reactive dienophile for reactions with electron-rich dienes. The reaction would lead to the formation of a complex polycyclic structure. acs.org

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a common reaction for the C2-C3 double bond of benzofurans. tandfonline.com Irradiation of this compound in the presence of an alkene could lead to the formation of a cyclobutane (B1203170) ring fused to the benzofuran core.

| Reaction Type | Role of Benzofuran System | Key Factors | Expected Product Type |

|---|---|---|---|

| [4+2] Diels-Alder | Dienophile (at C2-C3 bond) | Electron-withdrawing groups activate the dienophile. Requires an electron-rich diene. | Fused polycyclic adduct |

| [2+2] Photocycloaddition | Alkene component (at C2-C3 bond) | Requires photochemical activation (UV light). | Fused cyclobutane ring system |

Heterocyclic Ring-Opening and Ring-Closing Reaction Pathways

Ring-opening and ring-closing reactions are fundamental to both the synthesis and transformation of the benzofuran scaffold.

Ring-Closing Synthesis (Perkin Rearrangement): A primary synthetic route to benzofuran-2-carboxylic acids involves the Perkin rearrangement of 3-halocoumarins. nih.gov This reaction proceeds via a base-catalyzed ring-opening of the coumarin (B35378) lactone to form a phenoxide intermediate. This is followed by an intramolecular nucleophilic substitution that displaces the halide, forming the furan ring in a ring-closing step. nih.gov An appropriately substituted 6-acetyl-3-bromocoumarin could thus serve as a precursor to this compound.

Ring-Opening Reactions: The benzofuran ring, while aromatic, can be opened under certain catalytic conditions. For instance, transition metals like nickel can catalyze the reductive cleavage of the C-O bond, transforming the benzofuran into a substituted phenol (B47542) derivative. acs.orgresearchgate.net Applying this to this compound could yield a functionalized ortho-vinylphenol.

Photochemical and Electrochemical Reactivity

The introduction of energy via light or electricity can induce unique transformations not accessible through thermal means.

Photochemical Reactivity: Beyond the [2+2] cycloadditions mentioned previously, the acetyl group introduces further photochemical possibilities. As an aromatic ketone, the acetyl group can be photoexcited. This could lead to intramolecular hydrogen abstraction or other rearrangements, similar to the known photochemistry of related chalcone (B49325) structures. nih.gov

Electrochemical Reactivity: The electrochemical behavior of this compound would be complex. The carboxylic acid can undergo anodic oxidation, leading to decarboxylation via the Kolbe electrolysis mechanism, which generates a radical at the C2 position. gre.ac.uk Cathodic reduction could target the acetyl group or the aromatic system, depending on the potential and conditions. Electrochemical methods are also used in the synthesis of benzofuran derivatives from precursors like dihydroxybenzoic acids in the presence of nucleophiles. researchgate.net

Acid-Base Properties and their Influence on Reactivity

The acidity of the molecule is a critical parameter that governs its solubility, physical properties, and chemical reactivity.

Mechanistic Insights into Biological Activities Excluding Clinical Data

Molecular Target Identification and Validation for 6-Acetylbenzofuran-2-carboxylic Acid Derivatives

Derivatives of benzofuran-2-carboxylic acid have been identified as potent inhibitors of various enzymes and interact with specific receptors, modulating key cellular pathways.

Research has identified benzofuran-2-carboxylic acid derivatives as effective inhibitors of specific enzymes, notably Lymphoid Tyrosine Phosphatase (LYP) and Salicylate Synthase (MbtI). LYP is a crucial regulator in the T-cell receptor (TCR) signaling pathway and a target for cancer immunotherapy. nih.gov Studies have shown that certain derivatives can reversibly inhibit LYP with significant potency. nih.gov For instance, compounds designated as D14 and D34 have been identified as potent, reversible inhibitors of LYP, with Ki values of 1.34 μM and 0.93 μM, respectively. nih.gov

Similarly, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, a related benzofuran (B130515) derivative, has demonstrated a promising inhibitory effect against MbtI, an enzyme essential for iron acquisition in Mycobacterium tuberculosis. This compound exhibited an IC50 value of 51.9 ± 10.1 μM. mdpi.com The inhibition of tyrosinase by certain compounds can follow a competitive mechanism, where the inhibitor competes with the substrate for the enzyme's active site. nih.gov

Table 1: Enzyme Inhibition by Benzofuran Derivatives

| Derivative | Target Enzyme | Inhibition Constant | Mechanism |

|---|---|---|---|

| D14 | Lymphoid Tyrosine Phosphatase (LYP) | Ki = 1.34 μM | Reversible |

| D34 | Lymphoid Tyrosine Phosphatase (LYP) | Ki = 0.93 μM | Reversible |

| 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid | Salicylate Synthase (MbtI) | IC50 = 51.9 μM | Not specified |

The interaction of benzofuran derivatives with various receptors and proteins has been explored through binding affinity and computational docking studies. These studies are crucial for understanding the selectivity and mechanism of action of these compounds. For example, new 6-aminomethylbenzofuranones have been developed with the goal of achieving balanced affinities for dopamine (B1211576) (D2) and serotonin (B10506) (5-HT2A) receptors, which is a predictive indicator of an atypical antipsychotic profile. drugbank.com Computational studies identified that the ability of these compounds to form hydrogen bonds with key serine residues (S3.36 and S5.46) within these receptors is critical for their affinity and selectivity. drugbank.com

In other studies, the binding ability of 4-nitrophenyl-functionalized benzofurans to Bovine Serum Albumin (BSA) was investigated. nih.gov Fluorescence spectroscopy confirmed different binding affinities, with one derivative (BF1) showing a dissociation constant (kD) of 28.4 ± 10.1 nM, indicating a strong interaction. nih.gov Molecular docking predicted that this compound is preferentially housed in the interior of the protein structure. nih.gov Furthermore, certain hydroxylated benzofuran derivatives have been found to exhibit high affinity and selectivity for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). researchgate.net

Benzofuran-2-carboxylic acid derivatives have been shown to modulate critical cellular signaling pathways in vitro. A significant area of investigation has been their role as inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is implicated in inflammation and cancer. nih.gov A series of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were designed based on a lead compound, KL-1156, known to inhibit NF-κB translocation. These derivatives effectively inhibited LPS-induced NF-κB transcriptional activity in macrophage cells. nih.gov

Additionally, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide, structurally related to benzofurans, have been developed as anticancer agents targeting the RhoA/ROCK pathway. nih.gov This pathway is crucial for cellular processes that promote tumor growth and metastasis. One compound, b19, significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. Mechanistic studies confirmed its inhibitory action through the suppression of myosin light chain phosphorylation and the formation of stress fibers, key events regulated by the RhoA/ROCK pathway. nih.gov In a neuronal cell model, benzofuran-2-one derivatives demonstrated neuroprotective properties by reducing catechol-induced intracellular reactive oxygen species (ROS) levels and inducing the expression of Heme Oxygenase-1 (HO-1), a key enzyme in the antioxidant response. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Target Relationship (STR) Studies

SAR and STR studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity and target interactions. These studies guide the rational design of more potent and selective compounds.

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For benzofuran derivatives, QSAR models have been developed to predict their antioxidant activity. researchgate.net In one such study, models were constructed using Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) techniques. researchgate.netnih.gov The ANN model, with a (6-2-1) architecture, was found to be more significant than the MLR model for predicting antioxidant properties. researchgate.net

These models utilize various molecular descriptors, which are numerical values that describe the physicochemical properties of the molecules, such as lipophilicity, electronic properties, and steric parameters. nih.gov By analyzing the contribution of these descriptors, QSAR models can provide insights into the structural features that are crucial for a specific biological activity, thereby predicting the mechanism of action. mdpi.commdpi.com

Both ligand-based and structure-based drug design strategies have been instrumental in the development of novel benzofuran-2-carboxylic acid derivatives. nih.gov

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to bind to the target. nih.gov For example, the design of novel NF-κB inhibitors was based on the structure of a known inhibitor, KL-1156. nih.gov By synthesizing a library of derivatives based on this lead compound, researchers were able to identify new scaffolds with potent anticancer and NF-κB inhibitory activities. nih.gov Pharmacophore modeling, a key tool in ligand-based design, identifies the essential 3D arrangement of chemical features required for biological activity, which can then be used to screen for new potential drugs. mdpi.commdpi.com

Structure-based drug design (SBDD) is utilized when the 3D structure of the target protein is available. This method involves designing molecules that can fit into the target's binding site with high affinity and selectivity. nih.gov The development of Lymphoid Tyrosine Phosphatase (LYP) inhibitors is an example of this approach. nih.gov By identifying benzofuran-2-carboxylic acid as a potent mimic of phosphotyrosine (pTyr), the natural substrate of the enzyme, researchers designed a new series of inhibitors. nih.gov Molecular docking studies can then be used to predict the binding mode and interactions of these designed ligands with the active site of the target protein, guiding further optimization. drugbank.com

The systematic application of these principles has led to the identification of key structural requirements for the activity of benzofuran derivatives. For instance, SAR studies have shown that ester or heterocyclic ring substitutions at the C-2 position are often crucial for cytotoxic activity. mdpi.com The presence of specific groups, such as a hydroxyl group on the phenyl ring or halogen atoms, can also significantly enhance inhibitory potency. researchgate.netmdpi.com

Biotransformation Pathways (in vitro and mechanistic focus)

The biotransformation of xenobiotics, including benzofuran derivatives, is a complex process primarily mediated by a series of enzymatic reactions. These reactions can be broadly categorized into Phase I and Phase II metabolism. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to facilitate excretion. For benzofuran compounds, cytochrome P450 (CYP) enzymes play a pivotal role in initiating their metabolic cascade.

Enzyme-Mediated Metabolism Studies of this compound Analogs

While direct in vitro metabolism studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related benzofuran analogs. The metabolic pathways of these analogs are often dictated by the nature and position of their substituents.

One relevant analog is 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), which, like the target compound, possesses a substituent at the 6-position of the benzofuran ring. In vitro studies using human liver preparations have shown that the metabolism of 6-APB involves modifications to the side chain, including N-demethylation in its N-methyl derivative (6-MAPB), and hydroxylation of the aromatic ring. researchgate.net The cytochrome P450 isoenzymes identified as being involved in the N-demethylation of 6-MAPB are CYP1A2, CYP2D6, and CYP3A4. researchgate.net This suggests that the acetyl group at the 6-position of this compound could also be a target for enzymatic modification, potentially undergoing reduction to an alcohol or further oxidation.

Furthermore, studies on other benzofuran derivatives have highlighted the role of various CYP isoforms in their metabolism. For instance, the metabolism of the hepatotoxic drug benzbromarone, a benzofuran derivative, is mediated by CYP2C9, leading to the formation of reactive metabolites. Other CYP isoforms, including CYP1A1, CYP2D6, 2E1, and 3A4, are also involved in the formation of other metabolites of benzbromarone. The metabolism of 3-aminodibenzofuran (B1200821) is another example where cytochrome P450 enzymes mediate oxidation, followed by sulfation via sulfotransferases. nih.gov

The presence of the carboxylic acid group at the 2-position of the benzofuran ring is also a significant factor in its metabolism. Carboxylic acids are known to undergo metabolic activation to form acyl-glucuronides and acyl-CoA thioesters. While not directly observed for this specific compound in the available literature, this is a common metabolic pathway for drugs containing a carboxylic acid moiety.

| Analog Studied | Key Metabolic Pathways | Enzymes Implicated |

| 6-(2-aminopropyl)benzofuran (6-APB) | Side-chain modifications, Aromatic hydroxylation | Not specified for 6-APB |

| N-methyl-6-(2-aminopropyl)benzofuran (6-MAPB) | N-demethylation | CYP1A2, CYP2D6, CYP3A4 |

| Benzbromarone | Formation of hydroquinone (B1673460) and catechol metabolites | CYP2C9, CYP1A1, CYP2D6, CYP2E1, CYP3A4 |

| 3-Aminodibenzofuran | Oxidation, Sulfation | Cytochrome P450 enzymes, Sulfotransferases |

Identification and Mechanistic Interpretation of Metabolites

Based on the metabolic pathways observed for analogous compounds, several potential metabolites of this compound can be postulated.

A primary metabolic route likely involves the oxidation of the acetyl group . This can lead to the formation of a corresponding secondary alcohol, 6-(1-hydroxyethyl)benzofuran-2-carboxylic acid. This alcohol could be further oxidized to a carboxylic acid, resulting in 6-carboxybenzofuran-2-carboxylic acid.

Another significant pathway is the hydroxylation of the aromatic ring . Cytochrome P450 enzymes are well-known to catalyze the introduction of hydroxyl groups onto aromatic systems. For this compound, this could occur at various positions on the benzene (B151609) ring, leading to the formation of phenolic metabolites. For instance, a major metabolite of 6-APB was identified as 4-carboxymethyl-3-hydroxy amphetamine, indicating that hydroxylation can occur on the benzene portion of the benzofuran ring system. researchgate.net

The furan (B31954) ring of the benzofuran scaffold is also susceptible to metabolic attack. Epoxidation of the furan ring is a known metabolic pathway for some furan-containing compounds, which can lead to the formation of reactive intermediates. These intermediates can then be hydrolyzed to dihydrodiols or undergo ring cleavage.

Finally, the carboxylic acid group at the 2-position is a prime candidate for Phase II conjugation reactions . The most common of these is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the carboxylic acid, forming an acyl-glucuronide. This process increases the water solubility of the compound, facilitating its elimination from the body.

Mechanistic Interpretation:

The initial step in the metabolism of this compound is likely the binding of the molecule to the active site of a cytochrome P450 enzyme. The orientation of the molecule within the active site will determine the primary site of oxidation. The acetyl group and the aromatic ring are both electron-rich and therefore susceptible to oxidative attack by the activated oxygen species of the CYP enzyme.

The formation of hydroxylated metabolites proceeds via an electrophilic aromatic substitution mechanism. The highly reactive iron-oxo species of the CYP enzyme abstracts a hydrogen atom from the aromatic ring, followed by the rebound of a hydroxyl group.

Advanced Spectroscopic and Analytical Methodologies for Compound Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This technique can distinguish between compounds with the same nominal mass but different elemental compositions.

While specific HRMS data for 6-Acetylbenzofuran-2-carboxylic acid is not prominently available in the reviewed literature, the analysis of closely related benzofuran (B130515) derivatives demonstrates the utility of this method. For instance, HRMS has been used to confirm the elemental composition of newly synthesized benzofuran compounds, ensuring that the correct product has been formed. For this compound (C₁₁H₈O₄), the theoretical exact mass can be calculated and compared against an experimental value obtained from an HRMS instrument, typically using soft ionization techniques like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.

Table 1: Theoretical Mass Data for this compound

| Formula | Theoretical Exact Mass (Monoisotopic) |

|---|

The experimental measurement of a mass value extremely close to this theoretical value would provide strong evidence for the compound's elemental composition, typically with an error of less than 5 parts per million (ppm).

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms (¹H, ¹³C) and their connectivity.

Although a complete NMR spectral assignment for this compound is not available in the cited literature, the analysis of similar structures, such as 1-benzofuran-2-carboxylic acid, provides a strong basis for predicting its spectral features. researchgate.net The acidic proton of the carboxylic acid is expected to appear as a highly deshielded, broad singlet in the ¹H NMR spectrum, typically in the 10-13 ppm region. libretexts.org The protons on the aromatic and furan (B31954) rings will resonate in the aromatic region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their substitution. The acetyl group's methyl protons would appear as a sharp singlet in the aliphatic region, likely around 2.5-2.7 ppm.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is characteristically found in the 160-180 ppm range, while the acetyl carbonyl carbon appears further downfield, closer to 200 ppm. libretexts.org The other aromatic and furan carbons would appear in the approximate range of 110-160 ppm.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and elucidating complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the coupled protons on the benzene (B151609) ring (H-4, H-5, and H-7) and would show no correlation for the isolated furan proton (H-3).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. acs.org This is crucial for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. acs.org It is invaluable for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For example, HMBC would show a correlation from the methyl protons of the acetyl group to the acetyl carbonyl carbon and to the C-6 of the benzene ring. Correlations from the furan proton (H-3) would help assign the C-2, C-3a, and C-7a carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. This is useful for determining stereochemistry and conformation. In a relatively rigid molecule like this compound, NOESY could show through-space correlations between the furan proton (H-3) and the adjacent aromatic proton (H-4).

Solid-State NMR (ssNMR) is a technique used to study the structure and dynamics of materials in the solid state. It is particularly valuable for characterizing polymorphic forms, which are different crystalline structures of the same compound. nih.gov Polymorphs can have different physical properties, and ssNMR can detect the subtle differences in the chemical environments of the nuclei in each form. nih.gov

No studies specifically applying solid-state NMR to investigate polymorphism in this compound were identified in the literature. However, should different crystalline forms of this compound be discovered, ssNMR would be a key technique for their characterization, providing distinct spectra for each polymorph based on differences in crystal packing and intermolecular interactions.

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and details about intermolecular interactions in the crystal lattice.

While the crystal structure for this compound has not been reported, the crystallographic analysis of the parent compound, 1-benzofuran-2-carboxylic acid, offers significant insight. researchgate.net The study revealed that 1-benzofuran-2-carboxylic acid crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net A key feature of its crystal packing is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via strong O–H···O hydrogen bonds. researchgate.net This dimeric structure is a common motif for carboxylic acids in the solid state. The packing is further stabilized by π–π stacking interactions between the planar benzofuran rings. researchgate.net

Table 2: Crystallographic Data for the Related Compound 1-Benzofuran-2-carboxylic acid

| Parameter | Value researchgate.net |

|---|---|

| Empirical Formula | C₉H₆O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.963(3) |

| b (Å) | 5.0060(10) |

| c (Å) | 13.784(3) |

| β (°) | 92.53(2) |

| Volume (ų) | 749.79(15) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is particularly useful for identifying the key functional groups in this compound. Based on general spectral data for carboxylic acids and aromatic ketones, the following characteristic absorption bands are expected: vscht.czorgchemboulder.comlibretexts.org

O–H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. orgchemboulder.com

C=O Stretch (Carboxylic Acid): An intense, sharp band is expected around 1680–1710 cm⁻¹ for the carbonyl of the hydrogen-bonded carboxylic acid. libretexts.org

C=O Stretch (Acetyl Ketone): Another strong band should appear for the acetyl group's carbonyl, typically in the range of 1670–1690 cm⁻¹. This may overlap with the carboxylic acid carbonyl band.

C–O Stretch (Carboxylic Acid & Furan): Stretching vibrations for the C-O bonds of the carboxylic acid and the furan ether linkage would be observed in the fingerprint region, approximately between 1000–1300 cm⁻¹. orgchemboulder.com

Aromatic C=C Stretch: Medium to weak bands in the 1450–1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic and furan rings.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretching and aromatic ring vibrations usually produce strong signals, making it a useful technique for confirming these structural features. No specific Raman data for this compound was found.

Table 3: Predicted FT-IR Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O–H stretch | 2500–3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1680–1710 (strong) |

| Acetyl Group | C=O stretch | 1670–1690 (strong) |

| Aromatic/Furan Rings | C=C stretch | 1450–1600 (medium) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to model the electronic behavior of 6-Acetylbenzofuran-2-carboxylic acid, predicting its intrinsic properties and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For benzofuran (B130515) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.gov

Studies on related benzofuran carboxylic acids provide a framework for understanding the likely outcomes for this compound. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net For a molecule like this compound, the MEP would likely show negative potential (red/yellow areas) around the oxygen atoms of the carboxyl and acetyl groups, indicating these are regions susceptible to electrophilic attack. Positive potential (blue areas) would be expected around the hydrogen atoms.

Table 1: Representative DFT-Calculated Molecular Properties for Benzofuran Carboxylic Acid Derivatives Note: This table presents typical data obtained for similar compounds, such as 1-benzofuran-2-carboxylic acid, as specific values for this compound are not publicly documented.

| Parameter | Description | Typical Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | ~ -6.4 eV researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | ~ -1.6 eV researchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | ~ 4.7 eV researchgate.net |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Varies with conformation |

| Global Hardness (η) | Resistance to change in electron distribution. | ~ 2.4 eV researchgate.net |

| Global Softness (ζ) | The reciprocal of hardness; measures the capacity of a molecule to receive electrons. | ~ 11.5 researchgate.net |

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, can be used to study reaction mechanisms and thermochemical properties. These methods are computationally more intensive than DFT but can provide highly accurate results for smaller systems or specific reaction steps.

For this compound, ab initio calculations could be applied to:

Determine Thermochemical Properties: Properties like heat of formation, entropy, and Gibbs free energy can be calculated. This data is crucial for understanding the stability of the molecule and the spontaneity of its reactions under different conditions.

Study Intermolecular Interactions: Ab initio methods are particularly well-suited for accurately describing non-covalent interactions, such as the hydrogen bonding that occurs in the dimerization of carboxylic acids.

The Perkin rearrangement, a reaction used to synthesize benzofuran-2-carboxylic acids from 3-halocoumarins, involves a base-catalyzed ring fission followed by an intramolecular nucleophilic attack. nih.gov Theoretical analysis of this or similar synthetic pathways using ab initio methods could elucidate the detailed mechanism and identify rate-determining steps.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and molecular dynamics simulations are used to model its interaction with protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ump.ac.id This method is instrumental in virtual screening and structure-based drug design. Benzofuran-2-carboxylic acid derivatives have been identified as inhibitors of various enzymes, such as Pim-1 kinase and Lymphoid-tyrosine phosphatase (LYP), through screening and subsequent docking studies. nih.govnih.gov

In a typical docking study involving a compound like this compound, the following steps are taken:

A three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

The ligand's 3D structure is generated and optimized.

A docking algorithm places the ligand into the protein's binding site in multiple possible conformations and orientations.

A scoring function estimates the binding affinity for each pose, typically reported as a binding energy in kcal/mol. A more negative score indicates a stronger predicted interaction. upstate.edu

Analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts. For example, docking studies of similar inhibitors show that the carboxylic acid group often forms crucial salt-bridge and hydrogen bond interactions with key residues (e.g., Arginine, Cysteine) in the active site of a target enzyme. nih.govnih.gov Hotspot analysis can further identify specific residues within the binding site that contribute most significantly to the binding energy, guiding further optimization of the ligand structure.

Table 2: Hypothetical Molecular Docking Results for this compound against Various Protein Kinase Targets Note: This table is illustrative and represents the type of data generated in a molecular docking experiment. Actual values would depend on the specific protein target and docking software used.

| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Pim-1 Kinase (e.g., 3BGP) | -8.5 | Lys67, Asp172 |

| LYP (PTPN22) (e.g., 4J51) | -7.9 | Arg263, Cys227 |

| Sortase A (e.g., 2KID) | -7.2 | Arg197, Cys184 |

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. upstate.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and the stability of interactions. nih.gov

An MD simulation of this compound could be performed under different conditions:

In a Solvent Environment (e.g., water): This would reveal the molecule's preferred conformations in solution. Studies on other carboxylic acids have shown that the relative stability of conformers (e.g., syn vs. anti conformation of the carboxyl group) can be significantly influenced by the solvent due to differing abilities to form hydrogen bonds. nih.gov

In a Protein Binding Site: Simulating the ligand-protein complex obtained from docking assesses its stability. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time (e.g., 10-100 nanoseconds) suggests a stable binding mode. upstate.edu These simulations can also reveal the persistence of specific hydrogen bonds and other interactions, providing a more rigorous validation of the docking results. upstate.edu

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to develop mathematical models that correlate a molecule's chemical structure with its physicochemical or biological properties. mdpi.com These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or physicochemical features of a series of compounds.

For a class of compounds including this compound, a QSPR model could be developed to predict properties such as:

Lipophilicity (logP): A key parameter influencing membrane permeability and absorption.

Aqueous Solubility: Important for formulation and bioavailability.

Biological Activity: For example, the inhibitory concentration (IC50) against a specific enzyme.

The process involves calculating descriptors for a set of related benzofuran derivatives with known experimental property values. Descriptors can include constitutional (e.g., molecular weight), topological, geometric, and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) parameters. physchemres.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that links a subset of these descriptors to the property of interest. mdpi.com Once validated, this model could be used to predict the properties of new, unsynthesized derivatives like this compound.

Cheminformatics and Data Mining in Benzofuran Research

Cheminformatics and data mining have emerged as indispensable tools in modern drug discovery and development, providing powerful methodologies to analyze and interpret complex chemical and biological data. In the context of benzofuran research, these computational approaches are instrumental in identifying structure-activity relationships (SAR), predicting the biological activity of novel compounds, and optimizing lead candidates. By leveraging large datasets of chemical structures and associated biological activities, researchers can build predictive models that accelerate the discovery of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of cheminformatics, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are built upon the calculation of molecular descriptors, which are numerical representations of various physicochemical properties of the molecules.

A notable example of QSAR in the broader benzofuran class is a study on benzofuran-based vasodilators, which utilized a two-dimensional QSAR (2D-QSAR) approach. nih.gov In this research, a series of novel pyridine-3-carbonitrile-benzofuran hybrids were synthesized and evaluated for their vasodilation activity. nih.gov To understand the structural requirements for this activity, a 2D-QSAR model was developed. The model correlated the observed pharmacological properties with various molecular descriptors. nih.gov

The following table presents the key molecular descriptors identified in the 2D-QSAR study of benzofuran-based vasodilators, along with their statistical significance (t-criterion). nih.gov

| Descriptor | Type | t-criterion |

| Maximum e–e repulsion for bond C–O | Semi-empirical | 7.789 |

| Minimum total interaction for bond C-C | Semi-empirical | -5.672 |

| Average e–e repulsion for bond C–N | Semi-empirical | 4.673 |

| Minimum valency of a C atom | Constitutional | 4.238 |

| Maximum 1-electron reactivity index for a C atom | Semi-empirical | 3.897 |

This table is based on data from a 2D-QSAR study on a series of benzofuran-based vasodilators. nih.gov

These computational approaches, including QSAR and molecular docking, are integral to modern medicinal chemistry research on benzofuran derivatives. They enable the rational design of new compounds with desired biological activities and provide valuable insights into their mechanism of action at the molecular level.

Applications As a Building Block in Complex Chemical Synthesis

Role of 6-Acetylbenzofuran-2-carboxylic Acid in Heterocyclic Synthesis

The presence of reactive functional groups on the benzofuran (B130515) scaffold of this compound makes it an excellent precursor for the synthesis of various other heterocyclic compounds. The acetyl group, in particular, provides a reactive handle for condensation reactions to build new ring systems.

One notable application is in the Pfitzinger reaction, a well-established method for the synthesis of quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction involves the condensation of an isatin (B1672199) derivative with a carbonyl compound in the presence of a base. wikipedia.org The acetyl group of this compound can serve as the requisite carbonyl component, reacting with isatin to form a quinoline (B57606) ring fused with the benzofuran system. This provides a direct route to novel 2-(benzofuran-2-yl)quinoline-4-carboxylic acid derivatives, which are of interest in medicinal chemistry due to the biological activities associated with both the quinoline and benzofuran motifs. beilstein-journals.orgnih.gov

The general reaction scheme for the Pfitzinger reaction utilizing a 2-acetylbenzofuran (B162037) derivative is presented below:

| Reactants | Conditions | Product |

| 2-Acetylbenzofuran derivative, Isatin | Base (e.g., KOH), Alcohol | 2-(Benzofuran-2-yl)quinoline-4-carboxylic acid derivative |

This table illustrates the general transformation in a Pfitzinger reaction involving a 2-acetylbenzofuran.

This synthetic strategy allows for the generation of a library of substituted quinoline derivatives by varying the substituents on both the this compound and the isatin starting materials. The resulting polycyclic aromatic compounds are scaffolds of significant interest in the development of new therapeutic agents.

Convergent Synthesis of Natural Product Analogs Incorporating the Benzofuran Moiety

The benzofuran core is a common structural motif found in a wide variety of biologically active natural products. nih.govnih.gov Consequently, the development of synthetic routes to analogues of these natural products is a key area of research in medicinal chemistry. This compound serves as a valuable building block in a convergent synthetic approach to such analogues.

In a convergent synthesis, complex molecules are assembled from several individual fragments that are prepared separately and then joined together in the later stages of the synthesis. The use of this compound as one of these fragments allows for the efficient incorporation of the benzofuran moiety into the final target molecule.

For instance, the carboxylic acid group can be readily converted into an amide or an ester, providing a linkage point to other complex molecular fragments. Similarly, the acetyl group can be modified through various reactions, such as reduction to an alcohol followed by etherification, or used in olefination reactions to introduce new carbon-carbon bonds.

A hypothetical convergent synthesis of a natural product analogue could involve the following steps:

| Step | Description |

| 1 | Functionalization of the carboxylic acid of this compound to form an activated ester. |

| 2 | Synthesis of a second complex fragment containing a nucleophilic group (e.g., an amine or alcohol). |

| 3 | Coupling of the activated benzofuran derivative with the second fragment to form a larger, more complex molecule. |

| 4 | Further modification of the acetyl group to complete the synthesis of the natural product analogue. |

This table outlines a general convergent strategy for the synthesis of natural product analogues using this compound.

This approach offers significant flexibility, as different analogues can be prepared by simply varying the structure of the other coupling partners. This modularity is highly advantageous in the exploration of structure-activity relationships for the development of new drug candidates. semanticscholar.orgmdpi.com

Use in the Development of Novel Reagents or Catalysts from this compound Derivatives

The functional groups of this compound also provide opportunities for its derivatives to be employed as novel reagents or as ligands for the development of new catalysts. The carboxylic acid and acetyl moieties can be chemically modified to introduce coordinating atoms that can bind to metal centers.

For example, the carboxylic acid can be converted to a hydroxamic acid or an N-heterocyclic carbene precursor, while the acetyl group can be transformed into a Schiff base by condensation with a primary amine. These modifications can yield multidentate ligands capable of forming stable complexes with various transition metals.

The resulting metal complexes can then be investigated for their catalytic activity in a range of organic transformations. The benzofuran scaffold can influence the steric and electronic properties of the metal center, potentially leading to novel reactivity and selectivity. The development of such catalysts is an active area of research, with potential applications in areas such as asymmetric synthesis and cross-coupling reactions. mdpi.comresearchgate.net

| Functional Group Modification | Potential Ligand Type | Potential Catalytic Application |

| Carboxylic acid to Amide/Hydroxamic acid | Bidentate N,O-ligand | Oxidation reactions |

| Acetyl group to Schiff base | Bidentate N,O-ligand | Asymmetric catalysis |

| Both groups modified | Multidentate ligand | Cross-coupling reactions |

This interactive table showcases potential pathways to develop catalysts from this compound derivatives.

While specific examples of catalysts derived from this compound are not yet prevalent in the literature, the inherent chemical functionality of the molecule presents a promising platform for the design and synthesis of new catalytic systems.

Contribution to Advanced Material Science from a Synthetic Chemistry Perspective

From a synthetic chemistry standpoint, this compound offers potential as a building block for the creation of advanced materials with tailored properties. The benzofuran unit is a known chromophore, and its incorporation into larger molecular or polymeric structures can impart interesting photophysical properties. mdpi.comresearchgate.netmdpi.com

The carboxylic acid and acetyl groups provide convenient points for polymerization or for attachment to other functional molecules. For example, the carboxylic acid can be used to form polyesters or polyamides, while the acetyl group can be a site for the introduction of other functionalities that can influence the material's properties. researchgate.net

Derivatives of this compound could be explored for applications in organic electronics, such as in the development of new materials for organic light-emitting diodes (OLEDs). By synthetically tuning the electronic properties of the benzofuran ring and the nature of the substituents, it may be possible to create materials with specific emission wavelengths and improved device performance. acs.org

The general approach to synthesizing functional materials from this compound could involve:

Monomer Synthesis: Modification of the carboxylic acid and/or acetyl group to introduce polymerizable functionalities (e.g., vinyl groups, diols, diamines).

Polymerization: Reaction of the functionalized monomers to form polymers with a benzofuran-containing backbone or side chains.

Synthesis of Small Molecules for Electronics: Elaboration of the this compound scaffold to create larger conjugated systems with desirable electronic and photophysical properties.

The versatility of this building block from a synthetic chemistry perspective opens up avenues for the creation of novel materials with applications in a range of advanced technologies.

Emerging Research Areas and Future Directions

Integration of Artificial Intelligence and Machine Learning in 6-Acetylbenzofuran-2-carboxylic Acid Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing organic chemistry and drug discovery, offering powerful tools for research on this compound. ijsetpub.com These computational approaches can accelerate the discovery of new bioactive compounds, predict molecular properties, and optimize synthetic routes. ijsetpub.commdpi.com

ML models, for instance, can be trained on large datasets of chemical compounds to predict various properties of new molecules, including their potential biological activity or toxicity. unisza.edu.myresearchgate.net For carboxylic acids, ML algorithms like Decision Trees and Random Forests have been used to predict toxicity based on molecular descriptors such as the octanol/water partition coefficient (log P), acid dissociation constant (pKa), and dipole moment. unisza.edu.myresearchgate.net This in silico approach can significantly reduce the need for costly and time-consuming experimental testing in the early stages of research. unisza.edu.my

In the context of this compound, AI and ML can be applied in several ways:

Predictive Modeling: Algorithms can forecast the physicochemical properties, bioactivity, and potential therapeutic applications of novel derivatives.

Retrosynthetic Analysis: AI tools can propose efficient synthetic pathways, helping chemists to design and execute syntheses more effectively. ijsetpub.com

High-Throughput Screening: Virtual screening of large chemical libraries can identify new benzofuran-based compounds with desired biological activities. ijsetpub.com

The table below illustrates the types of molecular descriptors that can be used in ML models to predict the properties of compounds like this compound. unisza.edu.myresearchgate.net

| Descriptor Category | Specific Descriptors | Predicted Property |

| Physicochemical | Refractive index, Density, Dipole moment | Toxicity, Bioavailability |

| Topological | Molecular weight, Number of rotatable bonds | Solubility, Permeability |

| Electronic | Acid dissociation constant (pKa), log P | Drug-likeness, Target binding |

By leveraging these computational tools, researchers can navigate the vast chemical space of benzofuran (B130515) derivatives more efficiently, leading to the faster discovery and development of new molecules with therapeutic potential. nih.gov

Flow Chemistry and Continuous Synthesis Development for the Compound

Flow chemistry, or continuous synthesis, is emerging as a powerful technology for the production of fine chemicals and active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. nih.govresearchgate.net This methodology involves the continuous pumping of reagents through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov

For the synthesis of this compound and its derivatives, flow chemistry presents several benefits:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous reagents and exothermic reactions.

Improved Efficiency and Yield: Precise control over reaction conditions often leads to higher yields, better selectivity, and reduced formation of byproducts. nih.gov

Scalability: Scaling up production in a flow system is typically more straightforward than in batch processes, often involving running the system for a longer duration or using multiple reactors in parallel. durham.ac.uk

Automation: Flow chemistry setups can be automated, allowing for high-throughput synthesis and optimization of reaction conditions.

Recent studies have demonstrated the successful application of flow chemistry for the synthesis of various heterocyclic compounds, including benzofurans and carboxylic acids. durham.ac.ukresearchgate.net For example, a continuous-flow protocol for the synthesis of benzofurans from nitroalkanes and O-acetyl salicylaldehydes has been developed, involving sequential nitroaldol condensation and a Nef reaction. researchgate.net Similarly, the synthesis of carboxylic acids using carbon dioxide in a tube-in-tube gas permeable membrane reactor has been effectively demonstrated in a continuous-flow system. durham.ac.uk These examples highlight the potential for developing a robust and efficient continuous synthesis process for this compound.

The table below compares key aspects of batch versus flow synthesis for a hypothetical production of a benzofuran derivative.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Volume | Large (Liters to m³) | Small (Microliters to Milliliters) |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Safety | Higher risk with hazardous reagents | Inherently safer due to small volumes |

| Scalability | Complex, requires re-optimization | Simpler, often linear |

| Process Control | Limited | Precise and automated |

| Overall Yield | Variable | Often higher and more consistent nih.gov |

The adoption of flow chemistry for the synthesis of this compound could lead to more efficient, safer, and scalable manufacturing processes.

Supramolecular Chemistry and Non-Covalent Interactions Involving this compound

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. mhmedical.com These interactions, while weaker than covalent bonds, are crucial in determining the structure and function of biological systems and in the design of new materials and therapeutic agents. The molecular structure of this compound, featuring a carboxylic acid group, an acetyl group, and an aromatic benzofuran core, provides multiple sites for engaging in a variety of non-covalent interactions.